molecular formula C8H9BClFO3 B573141 4-Chloro-3-ethoxy-2-fluorophenylboronic acid CAS No. 1256346-20-9

4-Chloro-3-ethoxy-2-fluorophenylboronic acid

Cat. No.: B573141
CAS No.: 1256346-20-9
M. Wt: 218.415
InChI Key: ZYYWSKDKBTVQBH-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorophenylboronic acid is an organoboron compound that has gained significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorophenylboronic acid
  • 4-Ethoxy-3-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

4-Chloro-3-ethoxy-2-fluorophenylboronic acid is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(4-chloro-3-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWSKDKBTVQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681655
Record name (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-20-9
Record name (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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